3-((4-Chloropyridin-2-yl)oxy)propan-1-amine
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Overview
Description
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a propan-1-amine group through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 4-chloropyridine-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or ethers.
Oxidation: Products include imines, nitriles, or oximes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine is unique due to its specific structural features, such as the chloropyridine ring and the propan-1-amine linkage. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
1346708-19-7 |
---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-(4-chloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2 |
InChI Key |
FWAVFUNFFIBXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)OCCCN |
Origin of Product |
United States |
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